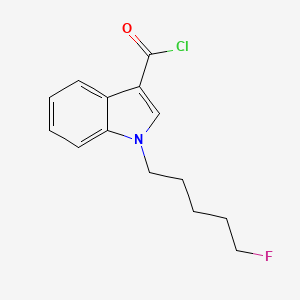
1-(5-Fluoropentyl)-1H-indole-3-carbonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoropentyl)-1H-indole-3-carbonyl Chloride is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids These compounds are known for their ability to bind to cannabinoid receptors in the brain, mimicking the effects of naturally occurring cannabinoids
Vorbereitungsmethoden
The synthesis of 1-(5-Fluoropentyl)-1H-indole-3-carbonyl Chloride typically involves several steps. One common method starts with the preparation of 1H-indole-3-carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is subsequently reacted with 5-fluoropentylamine to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(5-Fluoropentyl)-1H-indole-3-carbonyl Chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the fluorine atom or other groups are replaced by different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoropentyl)-1H-indole-3-carbonyl Chloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: Researchers study its interactions with cannabinoid receptors to understand the effects on cellular signaling pathways.
Medicine: It is investigated for potential therapeutic applications, including pain management and treatment of neurological disorders.
Industry: The compound is used in the development of new synthetic cannabinoids for various applications, including pharmaceuticals and recreational drugs.
Wirkmechanismus
The mechanism of action of 1-(5-Fluoropentyl)-1H-indole-3-carbonyl Chloride involves binding to cannabinoid receptors, primarily CB1 and CB2, in the brain and peripheral tissues. This binding activates the receptors, leading to changes in intracellular signaling pathways, including the inhibition of adenylate cyclase and modulation of ion channels. These effects result in altered neurotransmitter release and various physiological responses.
Vergleich Mit ähnlichen Verbindungen
1-(5-Fluoropentyl)-1H-indole-3-carbonyl Chloride is similar to other synthetic cannabinoids, such as 5F-PB-22 and 5F-ADB. it is unique due to its specific chemical structure, which includes a fluoropentyl chain and an indole core. This structure imparts distinct pharmacological properties and binding affinities to cannabinoid receptors. Similar compounds include:
5F-PB-22: Quinolinyl ester derivative with similar cannabinoid receptor binding properties.
5F-ADB: Indazole-based synthetic cannabinoid with potent agonist activity at CB1 receptors.
Eigenschaften
IUPAC Name |
1-(5-fluoropentyl)indole-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO/c15-14(18)12-10-17(9-5-1-4-8-16)13-7-3-2-6-11(12)13/h2-3,6-7,10H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOAPTIXFZUCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
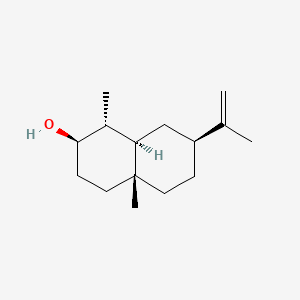
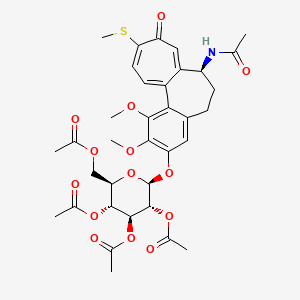
![2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol](/img/structure/B13435037.png)
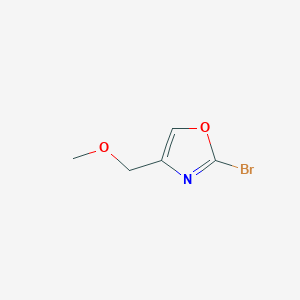
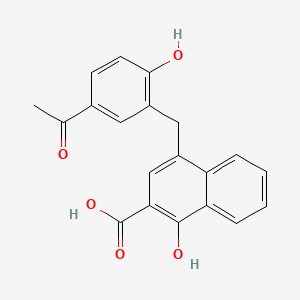
![[(2R)-3-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-2-acetyloxypropyl]imino-iminoazanium](/img/structure/B13435077.png)
![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13435083.png)


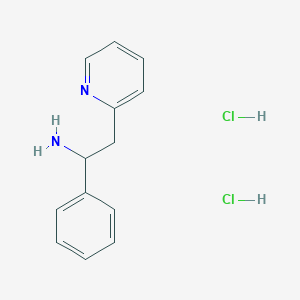
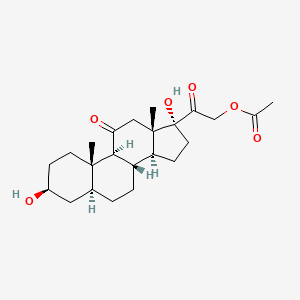
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13435128.png)
![Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI)](/img/structure/B13435136.png)
![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir](/img/structure/B13435146.png)
